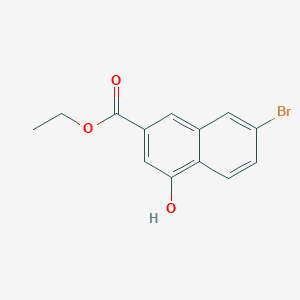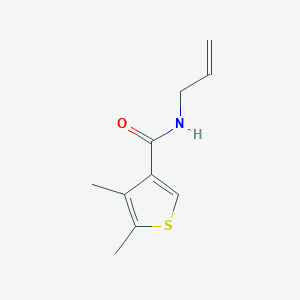
Silthiofam-des(trimethylsilyl)
Übersicht
Beschreibung
Silthiofam-des(trimethylsilyl) is a derivative of silthiofam, a fungicide primarily used as a seed dressing for cereals to control diseases such as “take-all” in crops like winter wheat, barley, and triticale . The compound is known for its protective action with long-lasting activity and functions as a respiration inhibitor .
Wirkmechanismus
Target of Action
Silthiofam-des(trimethylsilyl) is a synthetic compound that belongs to the thiophene family. It is primarily used as a protectant fungicide seed dressing for cereals, with its main target being the control of 'take-all’ .
Mode of Action
Silthiofam-des(trimethylsilyl) operates through a protective action with long-lasting activity . It is a respiration inhibitor, specifically inhibiting ATP production . This means it interferes with the energy production within the fungal cells, leading to their death and thus preventing the spread of the disease.
Pharmacokinetics
, indicating that it can easily move through the soil. This property can influence its distribution and availability in the environment.
Result of Action
The primary result of Silthiofam-des(trimethylsilyl)'s action is the control of ‘take-all’, a serious disease of cereals . By inhibiting ATP production in the fungal cells, it prevents their growth and reproduction, effectively controlling the spread of the disease.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Silthiofam-des(trimethylsilyl). For instance, its high leachability suggests that it can be easily transported away from the target site in heavy rainfall or irrigation, potentially reducing its efficacy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silthiofam-des(trimethylsilyl) involves the removal of the trimethylsilyl group from silthiofam. The general synthetic route includes the following steps:
Starting Material: Silthiofam, which is N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide.
Reaction Conditions: The desilylation process typically involves the use of reagents such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of silthiofam-des(trimethylsilyl) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to handle the desilylation reaction.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Silthiofam-des(trimethylsilyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiophene form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted carboxamides.
Wissenschaftliche Forschungsanwendungen
Silthiofam-des(trimethylsilyl) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other thiophene derivatives.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Investigated for its potential as an antifungal agent in pharmaceutical formulations.
Industry: Utilized in the development of agricultural chemicals and fungicides
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silthiofam: The parent compound, used as a fungicide.
Boscalid: Another fungicide with a similar mode of action.
Fluopicolide: A fungicide used to control oomycete diseases.
Uniqueness
Its ability to inhibit fungal respiration makes it a valuable compound in agricultural and pharmaceutical research .
Eigenschaften
IUPAC Name |
4,5-dimethyl-N-prop-2-enylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-4-5-11-10(12)9-6-13-8(3)7(9)2/h4,6H,1,5H2,2-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCYKBAFUIYUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045234 | |
| Record name | 4,5-Dimethyl-N-(prop-2-en-1-yl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


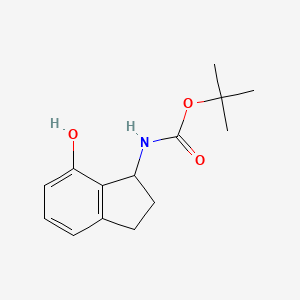
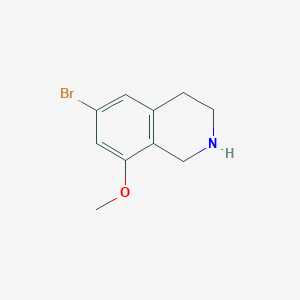
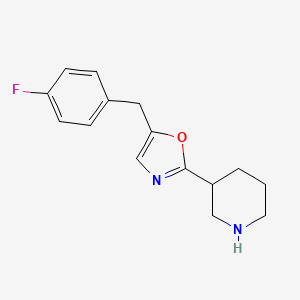
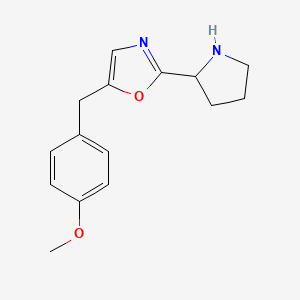

![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)
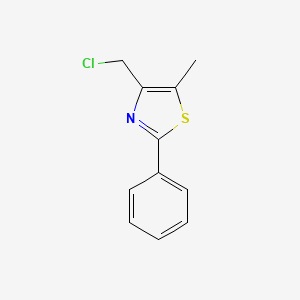
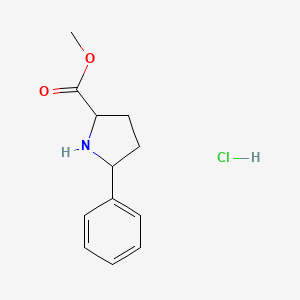
![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)
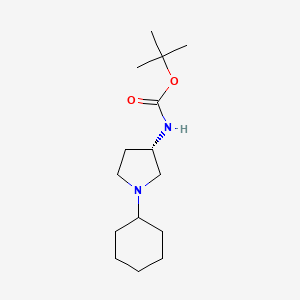
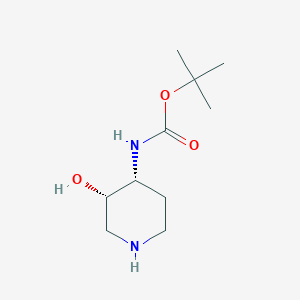
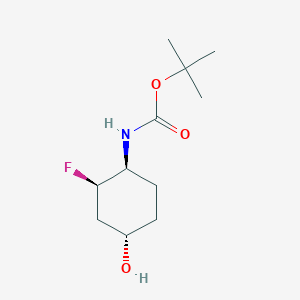
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)
